Lipophilicity Advantage: +0.99 LogP Over the 1,3-Dimethyl Analog (CAS 1338495-32-1)
The target compound exhibits a predicted LogP of 2.29, compared to 1.30 for the 1,3-dimethyl analog (CAS 1338495-32-1), representing a +0.99 LogP difference . This corresponds to an approximately 10-fold higher octanol-water partition coefficient. The elevated lipophilicity stems from the N-ethyl substituent replacing the N-methyl group on the pyrazole ring, increasing hydrocarbon surface area. Higher LogP values are associated with enhanced passive membrane permeability and increased partitioning into hydrophobic environments in biological assays. The target compound's LogP of 2.29 also places it within a favorable range for CNS drug-likeness (typically LogP 1–4), whereas the 1,3-dimethyl analog at LogP 1.30 falls near the lower boundary, potentially limiting membrane transit in certain cell-based models.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 (predicted) |
| Comparator Or Baseline | 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-32-1): LogP = 1.30 (predicted) |
| Quantified Difference | ΔLogP = +0.99 (~10× higher partition coefficient for target compound) |
| Conditions | Predicted LogP values from Chemsrc database; calculated using standard fragment-based methods. No experimental LogP data identified for either compound in the open literature. |
Why This Matters
A 10-fold lipophilicity difference directly impacts compound solubility in assay media, membrane permeability in cell-based screens, and chromatographic mobility—making the target compound functionally non-interchangeable with the 1,3-dimethyl analog in any experimental context where partitioning is relevant.
